

# Application Notes & Protocols: H2Bmy85frx Antibody and Immunoassay Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **H2Bmy85frx**

Cat. No.: **B15186974**

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

## Introduction

Histone modifications play a critical role in the regulation of gene expression and various cellular processes. **H2Bmy85frx** is a novel, hypothetical post-translational modification on Histone H2B, localized at the 85th amino acid residue. Preliminary research suggests that this modification may be involved in inflammatory response signaling pathways and could serve as a potential biomarker for certain inflammatory diseases. This document provides detailed protocols for the use of the anti-**H2Bmy85frx** monoclonal antibody in various immunoassay applications.

## Product Information

- Antibody Name: Anti-**H2Bmy85frx** Monoclonal Antibody (Clone 7G9)
- Immunogen: Synthetic peptide corresponding to residues 78-92 of human Histone H2B with the "my85frx" modification.
- Isotype: Mouse IgG1κ
- Applications: Western Blot (WB), Enzyme-Linked Immunosorbent Assay (ELISA), Immunohistochemistry (IHC).
- Storage: Store at -20°C. Avoid repeated freeze-thaw cycles.

## Data Presentation

**Table 1: Western Blot Quantitative Analysis**

| Treatment Group   | H2Bmy85frx Band                        |                         |
|-------------------|----------------------------------------|-------------------------|
|                   | Intensity (Normalized to<br>Total H2B) | Fold Change vs. Control |
| Untreated Control | 1.00                                   | 1.0                     |
| LPS (1 µg/mL)     | 3.52                                   | 3.52                    |
| TNF-α (20 ng/mL)  | 2.89                                   | 2.89                    |
| IL-1β (10 ng/mL)  | 3.15                                   | 3.15                    |

**Table 2: ELISA Titer Determination**

| Dilution Factor | Optical Density (450 nm) |
|-----------------|--------------------------|
| 1:1,000         | 2.150                    |
| 1:2,000         | 1.875                    |
| 1:4,000         | 1.550                    |
| 1:8,000         | 1.120                    |
| 1:16,000        | 0.650                    |
| 1:32,000        | 0.320                    |
| 1:64,000        | 0.150                    |
| Blank           | 0.050                    |

**Table 3: Immunohistochemistry Scoring**

| Tissue Sample     | Staining Intensity<br>(0-3) | Percentage of<br>Positive Cells (%) | H-Score |
|-------------------|-----------------------------|-------------------------------------|---------|
| Healthy Control   | 1                           | 10                                  | 10      |
| Diseased Tissue A | 3                           | 75                                  | 225     |
| Diseased Tissue B | 2                           | 50                                  | 100     |

## Experimental Protocols

### Western Blot Protocol

- Sample Preparation:
  - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Determine protein concentration using a BCA assay.
  - Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
- SDS-PAGE:
  - Load 20 µg of protein per well onto a 12% polyacrylamide gel.
  - Run the gel at 120V for 90 minutes.
- Protein Transfer:
  - Transfer proteins to a PVDF membrane at 100V for 60 minutes.
  - Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
- Antibody Incubation:
  - Incubate the membrane with anti-H2Bmy85frx antibody (1:1000 dilution) in 5% BSA in TBST overnight at 4°C.
  - Wash the membrane three times with TBST for 10 minutes each.

- Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detection:
  - Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

## ELISA Protocol (Indirect)

- Coating:
  - Coat a 96-well plate with 100 µL/well of synthetic **H2Bmy85frx** peptide (1 µg/mL) in coating buffer overnight at 4°C.
  - Wash the plate three times with wash buffer (PBST).
- Blocking:
  - Block the plate with 200 µL/well of blocking buffer (1% BSA in PBST) for 2 hours at room temperature.
  - Wash the plate three times with wash buffer.
- Antibody Incubation:
  - Add 100 µL/well of serially diluted anti-**H2Bmy85frx** antibody and incubate for 2 hours at room temperature.
  - Wash the plate three times with wash buffer.
  - Add 100 µL/well of HRP-conjugated secondary antibody (1:5000 dilution) and incubate for 1 hour at room temperature.
  - Wash the plate five times with wash buffer.
- Detection:

- Add 100 µL/well of TMB substrate and incubate for 15-30 minutes in the dark.
- Stop the reaction by adding 50 µL/well of stop solution (2N H<sub>2</sub>SO<sub>4</sub>).
- Read the absorbance at 450 nm.

## Immunohistochemistry (IHC) Protocol

- Tissue Preparation:

- Fix paraffin-embedded tissue sections and rehydrate.
  - Perform antigen retrieval using citrate buffer (pH 6.0) at 95°C for 20 minutes.

- Staining:

- Block endogenous peroxidase activity with 3% H<sub>2</sub>O<sub>2</sub> for 10 minutes.
  - Block non-specific binding with 5% normal goat serum for 1 hour.
  - Incubate with anti-H2Bmy85frx antibody (1:200 dilution) overnight at 4°C.
  - Wash with PBS.
  - Incubate with biotinylated secondary antibody for 30 minutes.
  - Wash with PBS.
  - Incubate with streptavidin-HRP complex for 30 minutes.

- Visualization:

- Apply DAB substrate and monitor for color development.
  - Counterstain with hematoxylin.
  - Dehydrate and mount the slides.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Western Blot Experimental Workflow.



[Click to download full resolution via product page](#)

Caption: Indirect ELISA Experimental Workflow.



[Click to download full resolution via product page](#)

Caption: Hypothetical **H2Bmy85frx** Signaling Pathway.

- To cite this document: BenchChem. [Application Notes & Protocols: H2Bmy85frx Antibody and Immunoassay Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15186974#h2bmy85frx-antibody-and-immunoassay-development>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)